3-Cyclopenten-1-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Cyclopenten-1-one and its derivatives has been a subject of interest in organic synthesis. Techniques such as the Nazarov cyclization reaction have been particularly useful. The Nazarov reaction is renowned for its stereoselective preparation of cyclopentenone scaffolds, making it indispensable in the synthesis of 3-Cyclopenten-1-one derivatives (Vinogradov, Turova, & Zlotin, 2017).
Molecular Structure Analysis
The molecular structure of 3-Cyclopenten-1-one is characterized by its cyclopentene ring bonded to a ketone group. This configuration imparts significant chemical reactivity, allowing for various chemical transformations. The conjugate cyclopentenone group is especially noted for its role in anticancer drug design, highlighting the importance of its structural analysis in medicinal chemistry (Conti, 2006).
Chemical Reactions and Properties
3-Cyclopenten-1-one undergoes a wide range of chemical reactions, leveraging its reactive ketone group and the double bond in the cyclopentene ring. It is involved in cycloaddition reactions, serving as a crucial intermediate in synthesizing complex cyclic compounds. The compound's unique properties facilitate its use in constructing biologically active molecules, including cyclotides with potential pharmaceutical applications (Craik, Swedberg, Mylne, & Cemazar, 2012).
Scientific Research Applications
Vibrational Analysis : Infrared and Raman spectra of 3-Cyclopenten-1-one have been recorded across different phases (vapor, liquid, solid), revealing accord with the molecule's planar C2ν structure (Lewis & Laane, 1975).
Ring-Puckering : The far-infrared spectrum of 3-Cyclopenten-1-one in the vapor phase shows a broad absorption due to ring-puckering vibration, indicative of a planar ring structure (Lewis & Laane, 1974).
Isomerization Reactions : Substituted 3-Cyclopenten-1-ones undergo isomerization under thermal and catalytic conditions, characterized by high stereoselectivity (Gelmi, Pocar, & Trimarco, 1987).
Intramolecular Hydrogen Bonding : Theoretical calculations on 3-Cyclopenten-1-ol, a related molecule, show the presence of pi-type intramolecular hydrogen bonding affecting its conformational changes (Al‐Saadi, Ocola, & Laane, 2010).
Effects of Conjugation : Studies on the vapor absorption spectra of 3-Cyclopenten-1-one and its derivatives illustrate the effects of conjugation on its nπ* states, impacting molecular structure and behavior (Gordon & Orr, 1988).
Conformation and Internal Rotation : Microwave spectroscopy of 3-methyl-2-cyclopenten-1-one reveals insights into its conformation and barrier to internal rotation (Li, 1984).
Microreaction Systems : High-pressure microreaction systems have been used for synthesizing 1-methyl-1-cyclopenten-3-one, demonstrating the significance of feed flow rates and residence time in the process (Choe et al., 2008).
Gas-Phase Reactions with Ozone : Reactions of ozone with cyclopentene, including derivatives like 3-Cyclopenten-1-one, produce various carbonyl compounds, informing about reaction mechanisms and product formation (Atkinson, Tuazon, & Aschmann, 1995).
Use in Fragrances : Toxicologic and dermatologic reviews of various substituted cyclopentenones, including those related to 3-Cyclopenten-1-one, have been conducted to assess their safety as fragrance ingredients (Scognamiglio, Jones, Letizia, & Api, 2012).
Photosensitized Decomposition : The mercury photosensitized decomposition of 3-Cyclopenten-1-one produces carbon monoxide and 1,3-butadiene, offering insights into molecular dissociation processes (Nakamura, Koda, & Akita, 1978).
Safety And Hazards
3-Cyclopenten-1-one is a combustible liquid . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
cyclopent-3-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAVUGAZLAPNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162343 | |
Record name | Cyclopent-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopenten-1-one | |
CAS RN |
14320-37-7 | |
Record name | 3-Cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14320-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopent-3-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopent-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopent-3-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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